molecular formula C5H7NO2 B6236964 2-(1,3-oxazol-2-yl)ethan-1-ol CAS No. 1211519-60-6

2-(1,3-oxazol-2-yl)ethan-1-ol

Cat. No.: B6236964
CAS No.: 1211519-60-6
M. Wt: 113.1
InChI Key:
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Description

2-(1,3-oxazol-2-yl)ethan-1-ol is a chemical compound with a variety of applications in research and industry. It is a derivative of oxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-oxazol-2-yl)ethan-1-ol typically involves the reaction of 2-bromoethanol with 2-aminophenol under basic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the oxazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to improve efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-oxazol-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to form the corresponding saturated heterocycle.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of 2-(1,3-oxazol-2-yl)ethanal or 2-(1,3-oxazol-2-yl)ethanoic acid.

    Reduction: Formation of 2-(1,3-oxazolidin-2-yl)ethanol.

    Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

2-(1,3-oxazol-2-yl)ethan-1-ol has numerous applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-oxazol-2-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

2-(1,3-oxazol-2-yl)ethan-1-ol can be compared with other oxazole derivatives, such as:

    2-(1,3-oxazol-2-yl)ethanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

    2-(1,3-oxazol-2-yl)ethanal: Similar structure but with an aldehyde group instead of a hydroxyl group.

    2-(1,3-oxazolidin-2-yl)ethanol: Reduced form of the oxazole ring.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activity.

Properties

CAS No.

1211519-60-6

Molecular Formula

C5H7NO2

Molecular Weight

113.1

Purity

95

Origin of Product

United States

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